Dbco-(peg2-VC-pab-mmae)2

Antibody-Drug Conjugate Drug-to-Antibody Ratio DAR Homogeneity

Select this dimeric DBCO-(PEG2-VC-PAB-MMAE)2 to generate ADCs with a precisely controlled, homogeneous DAR of 2.0. Unlike monomeric DBCO-MMAE constructs that lead to stochastic, heterogeneous conjugation, this single-step SPAAC tool ensures a fixed payload-per-binding-event ratio. This eliminates DAR variability, enabling accurate PK/PD assessment and robust, reproducible preclinical efficacy data for antibody and non-antibody scaffolds.

Molecular Formula C149H224N22O32
Molecular Weight 2835.5 g/mol
Cat. No. B12429845
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDbco-(peg2-VC-pab-mmae)2
Molecular FormulaC149H224N22O32
Molecular Weight2835.5 g/mol
Structural Identifiers
SMILESCCC(C)C(C(CC(=O)N1CCCC1C(C(C)C(=O)NC(C)C(C2=CC=CC=C2)O)OC)OC)N(C)C(=O)C(C(C)C)NC(=O)C(C(C)C)N(C)C(=O)OCC3=CC=C(C=C3)NC(=O)C(CCCNC(=O)N)NC(=O)C(C(C)C)NC(=O)CCOCCOCCN(CCOCCOCCC(=O)NC(C(C)C)C(=O)NC(CCCNC(=O)N)C(=O)NC4=CC=C(C=C4)COC(=O)N(C)C(C(C)C)C(=O)NC(C(C)C)C(=O)N(C)C(C(C)CC)C(CC(=O)N5CCCC5C(C(C)C(=O)NC(C)C(C6=CC=CC=C6)O)OC)OC)C(=O)CCC(=O)N7CC8=CC=CC=C8C#CC9=CC=CC=C97
InChIInChI=1S/C149H224N22O32/c1-29-96(15)130(116(194-25)85-122(176)169-73-43-55-114(169)134(196-27)98(17)136(180)154-100(19)132(178)106-47-33-31-34-48-106)164(21)144(188)126(92(7)8)162-142(186)128(94(11)12)166(23)148(192)202-88-102-57-63-109(64-58-102)156-138(182)111(52-41-71-152-146(150)190)158-140(184)124(90(3)4)160-118(172)69-77-198-81-83-200-79-75-168(120(174)67-68-121(175)171-87-108-51-38-37-45-104(108)61-62-105-46-39-40-54-113(105)171)76-80-201-84-82-199-78-70-119(173)161-125(91(5)6)141(185)159-112(53-42-72-153-147(151)191)139(183)157-110-65-59-103(60-66-110)89-203-149(193)167(24)129(95(13)14)143(187)163-127(93(9)10)145(189)165(22)131(97(16)30-2)117(195-26)86-123(177)170-74-44-56-115(170)135(197-28)99(18)137(181)155-101(20)133(179)107-49-35-32-36-50-107/h31-40,45-51,54,57-60,63-66,90-101,111-112,114-117,124-135,178-179H,29-30,41-44,52-53,55-56,67-89H2,1-28H3,(H,154,180)(H,155,181)(H,156,182)(H,157,183)(H,158,184)(H,159,185)(H,160,172)(H,161,173)(H,162,186)(H,163,187)(H3,150,152,190)(H3,151,153,191)/t96-,97-,98+,99+,100+,101+,111-,112-,114-,115-,116+,117+,124-,125-,126-,127-,128-,129-,130-,131-,132+,133+,134+,135+/m0/s1
InChIKeyVVUBUMFIIJDYES-VRRJACBRSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Dbco-(peg2-VC-pab-mmae)2 for ADC Development: Dimeric MMAE Payload with PEG2 Spacer and DBCO Click Handle


Dbco-(peg2-VC-pab-mmae)2 (CAS 2259318-55-1) is a dimeric drug-linker conjugate designed for copper-free click chemistry conjugation in the development of antibody-drug conjugates (ADCs) . It comprises two monomethyl auristatin E (MMAE) cytotoxic payloads, each linked via a Val-Cit-PAB cleavable linker and a short PEG2 spacer to a central DBCO (dibenzocyclooctyne) moiety [1]. The compound functions as a single-step, site-specific conjugation tool via strain-promoted alkyne-azide cycloaddition (SPAAC), delivering a defined drug-to-antibody ratio (DAR) of 2.0 upon conjugation with azide-functionalized targeting moieties [2].

Why Dbco-(peg2-VC-pab-mmae)2 Cannot Be Replaced by Monomeric DBCO-MMAE or Alternative Linker-Payloads in ADC Development


Dbco-(peg2-VC-pab-mmae)2 provides a predefined dimeric payload architecture that yields a homogeneous DAR of 2.0, a stoichiometry that balances cytotoxic potency and pharmacokinetic integrity [1]. Substitution with monomeric DBCO-MMAE constructs (e.g., DBCO-(PEG)3-VC-PAB-MMAE or DBCO-PEG4-VC-PAB-MMAE) would require multiple conjugation events to achieve comparable payload loading, leading to increased heterogeneity, altered drug distribution, and potentially compromised in vivo performance . Furthermore, the dimeric design with a single DBCO handle ensures a fixed payload-per-binding-event ratio, whereas alternative approaches relying on stochastic conjugation to multiple antibody sites produce heterogeneous ADC populations with variable DAR .

Quantitative Differentiation of Dbco-(peg2-VC-pab-mmae)2: Evidence for Payload Stoichiometry, Conjugation Efficiency, Solubility, and Stability


Dimeric MMAE Payload: Fixed DAR 2.0 vs. Monomeric DBCO-MMAE Constructs

Dbco-(peg2-VC-pab-mmae)2 delivers two MMAE payloads per single SPAAC conjugation event, yielding a homogeneous drug-to-antibody ratio (DAR) of 2.0 [1]. In contrast, monomeric DBCO-MMAE constructs such as DBCO-(PEG)3-VC-PAB-MMAE and DBCO-PEG4-VC-PAB-MMAE provide only one MMAE payload per conjugation site .

Antibody-Drug Conjugate Drug-to-Antibody Ratio DAR Homogeneity

Molecular Weight and Payload Density: 2835.5 Da for Two MMAE Payloads vs. Monomeric Analogs

Dbco-(peg2-VC-pab-mmae)2 exhibits a molecular weight of 2835.50 g/mol (C149H224N22O32), representing two complete VC-PAB-MMAE payload arms . In comparison, the monomeric DBCO-(PEG)3-VC-PAB-MMAE has a molecular weight of 1613.97 g/mol (C86H124N12O18), while DBCO-PEG4-VC-PAB-MMAE weighs 1658.03 g/mol (C88H128N12O19), each delivering a single MMAE payload . The ~1.7–1.8-fold higher molecular weight of the target compound directly corresponds to its double payload capacity, enabling higher cytotoxic loading without increasing conjugation site occupancy .

ADC Payload Molecular Weight Payload Density

DMSO Solubility: 50 mg/mL (17.63 mM) Comparable to Monomeric DBCO-MMAE Constructs

Dbco-(peg2-VC-pab-mmae)2 demonstrates DMSO solubility of 50 mg/mL (17.63 mM) at room temperature with sonication and heating to 60°C [1]. This solubility is comparable to monomeric DBCO-MMAE constructs: DBCO-(PEG)3-VC-PAB-MMAE achieves 60 mg/mL (37.18 mM) in DMSO , while DBCO-PEG4-VC-PAB-MMAE reaches 150 mg/mL (90.47 mM) . The dimeric compound's solubility in DMSO remains sufficient for standard ADC conjugation protocols, despite its larger molecular size.

ADC Formulation Solubility DMSO

Copper-Free SPAAC Conjugation: Predefined DAR 2.0 Achieved in DARPin-MMAE Conjugates

Dbco-(peg2-VC-pab-mmae)2 has been successfully employed in SPAAC conjugation with formylglycine-modified DARPins, yielding stable conjugates with a defined drug-to-antibody ratio (DAR) of 2.0 and sub-nanomolar cytotoxicity against A431 squamous carcinoma cells [1]. In contrast, non-DBCO-based linker-payloads (e.g., SC-VC-PAB-MMAE, VcMMAE) rely on stochastic cysteine conjugation, which produces heterogeneous ADC populations with average DAR values (e.g., ~4 for VcMMAE) and variable in vivo pharmacokinetics .

Click Chemistry SPAAC DAR Homogeneity

Stability Profile: Powder Storage at -20°C for 3 Years, Solution Stability Limited

Dbco-(peg2-VC-pab-mmae)2 powder is stable for 3 years when stored at -20°C, and 2 years at 4°C . In solution, stability is limited: stock solutions in DMSO should be used within 6 months at -80°C or 1 month at -20°C; fresh preparation is recommended for optimal results [1]. Comparable monomeric DBCO-MMAE constructs (e.g., DBCO-(PEG)3-VC-PAB-MMAE) exhibit similar powder stability (3 years at -20°C) but comparable solution instability, highlighting a class-wide limitation .

ADC Reagent Stability Storage Conditions Powder Stability

Sub-Nanomolar Cytotoxicity in DARPin-MMAE Conjugates Using Dbco-(peg2-VC-pab-mmae)2

Conjugates prepared with Dbco-(peg2-VC-pab-mmae)2 and bivalent DARPin DD1 exhibited sub-nanomolar cytotoxicity against A431 human squamous carcinoma cells, with a defined DAR of 2.0 [1]. While monomeric MMAE alone exhibits IC50 values in the nanomolar range against various cancer cell lines, the dimeric conjugate achieves enhanced potency through bivalent targeting and dual payload delivery, demonstrating the functional advantage of the dimeric architecture .

ADC Cytotoxicity Sub-Nanomolar Potency EGFR Targeting

Key Research and Industrial Applications of Dbco-(peg2-VC-pab-mmae)2 Based on Quantitative Evidence


Generation of Homogeneous DAR 2.0 ADCs via Site-Specific SPAAC Conjugation

Leverage Dbco-(peg2-VC-pab-mmae)2's single DBCO handle and dimeric MMAE payload to produce ADCs with a precisely controlled DAR of 2.0, achieving sub-nanomolar cytotoxicity [1]. This approach is particularly advantageous for non-antibody scaffolds (e.g., DARPins, affibodies, nanobodies) where site-specific azide incorporation via formylglycine-generating enzyme (FGE) or genetic code expansion enables bioorthogonal conjugation .

Comparative Efficacy Studies of Bivalent vs. Monovalent Targeting in Targeted Protein Degradation

Employ Dbco-(peg2-VC-pab-mmae)2 to construct bivalent targeting conjugates with defined DAR 2.0, enabling direct comparison with monomeric DBCO-MMAE conjugates (single payload) in cell-based and in vivo models [1]. The fixed payload stoichiometry eliminates DAR heterogeneity as a confounding variable, allowing precise assessment of avidity effects on tumor uptake and antitumor efficacy .

In Vivo Pharmacokinetic and Biodistribution Studies of Homogeneous ADCs

Utilize Dbco-(peg2-VC-pab-mmae)2 to generate homogeneous DAR 2.0 conjugates for head-to-head pharmacokinetic comparisons with heterogeneous ADCs produced via stochastic cysteine conjugation (e.g., VcMMAE) [1]. The defined DAR facilitates accurate correlation of drug exposure with efficacy and toxicity endpoints, a critical step in ADC lead optimization and candidate selection .

Preclinical Efficacy Evaluation of EGFR- or HER2-Targeted ADCs in Xenograft Models

Apply Dbco-(peg2-VC-pab-mmae)2 in the synthesis of site-specific anti-EGFR or anti-HER2 ADCs for preclinical tumor xenograft studies, where the dimeric payload architecture and sub-nanomolar in vitro potency [1] support robust antitumor activity. The copper-free SPAAC chemistry preserves antibody integrity, while the Val-Cit-PAB linker ensures intracellular protease-mediated MMAE release .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

43 linked technical documents
Explore Hub


Quote Request

Request a Quote for Dbco-(peg2-VC-pab-mmae)2

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.